3-(4-ethoxy-3-methoxyphenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
- This compound is a complex heterocyclic structure with a diazepine ring system. Its systematic name is quite a mouthful, so let’s break it down:
- The core structure consists of a dibenzo[b,e][1,4]diazepine ring.
- Substituents include:
- A 4-ethoxy-3-methoxyphenyl group at position 3.
- A 2-ethoxyphenyl group at position 11.
- It belongs to the class of diazepines, which have diverse biological activities.
- The compound’s synthesis and applications have attracted scientific interest.
Preparation Methods
- One synthetic route involves the condensation of appropriate precursors to form the dibenzo[b,e][1,4]diazepine ring system.
- Industrial production methods may vary, but they likely involve efficient and scalable processes.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).
Medicine: Possible applications in drug discovery due to its structural diversity.
Industry: May serve as a precursor for materials or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other diazepines or related heterocycles.
Uniqueness: Highlight its distinct features, such as the specific substituents or ring system.
Properties
Molecular Formula |
C30H32N2O4 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
9-(4-ethoxy-3-methoxyphenyl)-6-(2-ethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H32N2O4/c1-4-35-26-13-9-6-10-21(26)30-29-24(31-22-11-7-8-12-23(22)32-30)16-20(17-25(29)33)19-14-15-27(36-5-2)28(18-19)34-3/h6-15,18,20,30-32H,4-5,16-17H2,1-3H3 |
InChI Key |
XBTUAUILQNNEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5OCC)C(=O)C2)OC |
Origin of Product |
United States |
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